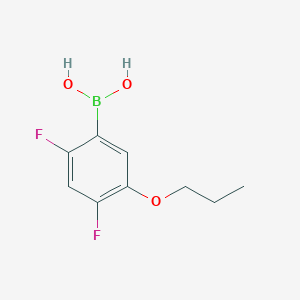

2,4-Difluoro-5-propoxyphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

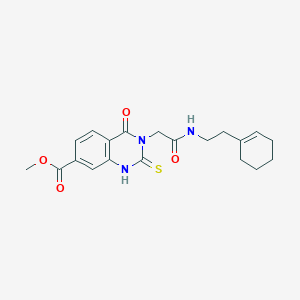

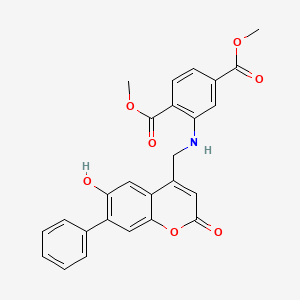

“2,4-Difluoro-5-propoxyphenylboronic acid” is a chemical compound with the CAS Number: 2096331-67-6 . It has a molecular weight of 215.99 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H11BF2O3 . The structure includes a phenyl ring with two fluorine atoms and one propoxy group attached to it, along with a boronic acid group .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.25±0.1 g/cm3 and a predicted boiling point of 344.9±52.0 °C .Wissenschaftliche Forschungsanwendungen

Lithium-Ion Batteries

Boronic acid derivatives, such as 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, have been explored for their applications in lithium-ion batteries. These compounds act as bifunctional electrolyte additives, offering overcharge protection and enhancing the dissolution of LiF generated during battery operation. Their redox potential and ability to act as both redox shuttles and anion receptors highlight their potential to improve lithium-ion battery safety and efficiency (Chen & Amine, 2007).

Covalent Organic Frameworks (COFs)

Phenyl diboronic acid-based compounds have been utilized in the synthesis of covalent organic frameworks (COFs). These frameworks are characterized by their highly crystalline and porous structure, offering extensive applications in gas storage, separation, and catalysis. The boronic acid components play a crucial role in forming strong bonds that contribute to the COFs' rigidity and stability (Côté et al., 2005).

Fluorescence Probes for Reactive Oxygen Species (ROS)

Perfluorophenylboronic acids have been developed as fluorescence probes to detect reactive oxygen species (ROS) selectively. These compounds enable the synthesis of probes that can reliably differentiate between various ROS types, facilitating studies on the roles of ROS in biological and chemical applications. This specificity and ability to detect ROS without the need for transition metal catalysts underscore their utility in life science research (Setsukinai et al., 2003).

Organic Synthesis and Catalysis

Boronic acids, including phenylboronic and perfluorophenylboronic acids, have been widely applied in organic synthesis and catalysis. They catalyze various reactions, including Suzuki-Miyaura coupling, amidation, and glycosylation processes. These reactions are critical for synthesizing complex organic molecules, highlighting the versatility and utility of boronic acids in synthetic chemistry. The ability to catalyze reactions under mild conditions and the generation of water as the only byproduct in some reactions are particularly advantageous for green chemistry applications (Kinzel, Zhang, & Buchwald, 2010).

Environmental Monitoring and Analysis

Boronic acid-functionalized materials have been developed for environmental monitoring, particularly for the detection of fluoride ions. These materials can act as ionic gates in nanochannels, responding to fluoride concentration changes. This application is important for monitoring water quality and understanding the environmental impact of fluoride and other anions (Liu et al., 2014).

Eigenschaften

IUPAC Name |

(2,4-difluoro-5-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-2-3-15-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCMXVYPDDTXGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid](/img/structure/B2738680.png)

![(Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2738683.png)

![(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2738697.png)

![4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2738700.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2738702.png)

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2738703.png)